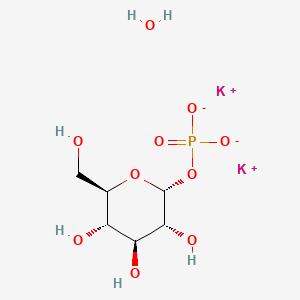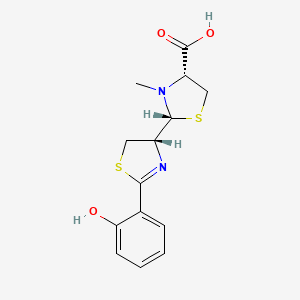
Pyocheline
Vue d'ensemble
Description
Pyochelin is a siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia. It is involved in iron transport and acquisition, playing a crucial role in the microbial metabolism and virulence of these bacteria. The compound is characterized by its hydroxyphenylthiazolinylthiazolidine structure.
Synthesis Analysis
A significantly improved stereocontrolled synthesis of Pyochelin has been described, highlighting a key molecule preparation process involving the reduction of 2′-(2-hydroxyphenyl)-2′-thiazoline-4′-(N-methoxy, N-methyl) carboxamide with lithium aluminium hydride, followed by coupling with (R)-N-methylcysteine, reducing epimerization at the C-4′ center (Zamri & Abdallah, 2000). Additionally, fluorescent probes based on the Pyochelin siderophore scaffold have been synthesized for biological studies, showing increased fluorescence in aqueous media in the presence of iron(III) (Noël et al., 2011).
Applications De Recherche Scientifique
Rôle dans la pathogenèse de Pseudomonas aeruginosa
La pyocheline est un sidérophore produit par la bactérie Pseudomonas aeruginosa {svg_1}. Cette bactérie provoque plusieurs infections, tant aiguës que chroniques, principalement chez les hôtes à immunité compromise et chez les patients atteints de mucoviscidose {svg_2}. La this compound joue un rôle crucial dans la pathogenèse de cette bactérie {svg_3}.
Chélation des ions métalliques
La this compound est un métallophore, une molécule qui séquestre les ions métalliques {svg_4}. Elle permet aux bactéries de survivre dans l'hôte dans des conditions de pénurie de métaux {svg_5}. La this compound a une affinité plus faible pour le fer que la pyoverdine, un autre sidérophore produit par Pseudomonas aeruginosa, mais elle reste significative {svg_6}.
Processus de biosynthèse
Les gènes impliqués dans la formation de la this compound sont organisés en deux opérons, pchDCBA et pchEFGHI {svg_7}. Trois modules NRPS sont nécessaires à la biosynthèse de la this compound {svg_8}.
Rôle dans la réponse inflammatoire
La production de this compound pourrait jouer un rôle dans la réponse inflammatoire continue qui provoque des dommages tissulaires dans les infections chroniques, comme dans les poumons des patients atteints de mucoviscidose {svg_9}.
Interaction avec d'autres métaux
Outre le fer, la this compound chélate également fortement les métaux divalents tels que Zn (II) et Cu (II), formant principalement des complexes 1:2 (M 2+ /Pch) {svg_10}.
Rôle dans la compétition bactérienne
La méthylation de la this compound abolit l'activité sidérophore de la this compound et réduit considérablement la production d'espèces réactives de l'oxygène intracellulaires médiée par la this compound dans S. aureus {svg_11}. Dans un modèle de co-infection de plaie murine, un mutant de S. aureus incapable de méthyler la this compound présente une aptitude significativement plus faible par rapport à sa souche parentale {svg_12}.
Mécanisme D'action
Target of Action
Pyochelin, also known as Pyochelin I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of Pyochelin are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .
Mode of Action
Pyochelin interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . Pyochelin also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric Pyochelin complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of Pyochelin and the Fe(OH)^2+ species of Fe^3+ .
Biochemical Pathways
Pyochelin affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and Pyochelin-mediated signaling operate to a large extent via these inner membrane transporters .
Pharmacokinetics
It is known that pyochelin facilitates the absorption of iron and other metal ions into bacterial cells
Result of Action
The molecular and cellular effects of Pyochelin’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, Pyochelin plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, Pyochelin can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .
Action Environment
Environmental factors can influence the production and action of Pyochelin. For instance, the synthesis of Pyochelin is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of Pyochelin
Orientations Futures
Propriétés
IUPAC Name |
(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-GBIKHYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318690 | |
| Record name | Pyochelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79236-62-7, 69772-54-9 | |
| Record name | Pyochelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyochelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyochelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



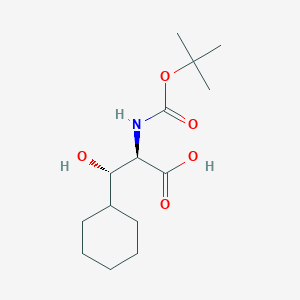

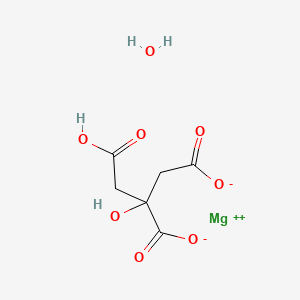
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
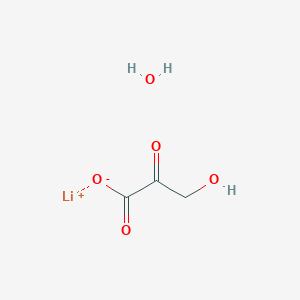
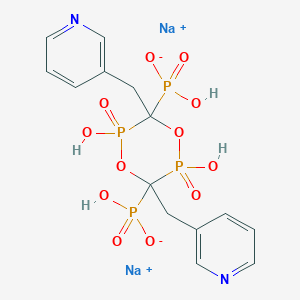
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
